

Application Note: Quantitative Analysis of Etofylline in Tissue by LC-MS/MS

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| Compound of Interest | | |
|----------------------|------------|-----------|
| Compound Name: | Etofylline | |
| Cat. No.: | B1671713 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etofylline is a xanthine derivative used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Structurally, it is a derivative of theophylline with a hydroxyethyl group at the N7 position, which increases its solubility.[2] The quantification of **Etofylline** in tissue samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling researchers to understand its distribution, target engagement, and efficacy. This document provides a detailed protocol for the extraction and quantification of **Etofylline** in tissue using a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Physicochemical Properties

A summary of the key physicochemical properties of **Etofylline** is presented in Table 1. Understanding these properties is essential for developing an effective analytical method.



| Property | Value | Reference |
|----------------------|--|-----------|
| Chemical Formula | C ₉ H ₁₂ N ₄ O ₃ | [3] |
| Molecular Weight | 224.22 g/mol | [2][3][4] |
| CAS Number | 519-37-9 | [3] |
| Appearance | White crystalline powder | [1] |
| logP (Octanol/Water) | -0.56 | [2] |

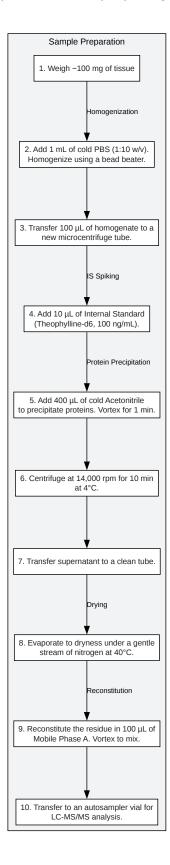
Experimental Protocol

- 1. Materials and Reagents
- Standards: **Etofylline** analytical standard, Theophylline-d6 (Internal Standard, IS).
- Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade); Formic acid (FA), Ethyl Acetate.
- Reagents: Phosphate-buffered saline (PBS, pH 7.4).
- Tissue: Blank control tissue (e.g., rat liver, lung) for matrix-matched calibration standards and quality controls (QCs).
- Equipment: Analytical balance, tissue homogenizer (e.g., bead beater, sonicator), centrifuge, nitrogen evaporator, vortex mixer, LC-MS/MS system.
- 2. Standard Solutions Preparation
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve **Etofylline** and Theophylline-d6
 (IS) in methanol to prepare individual stock solutions.
- Working Solutions: Prepare serial dilutions of the **Etofylline** stock solution with 50:50 (v/v)
 Methanol:Water to create working solutions for calibration curve (CC) standards and quality
 control (QC) samples.
- IS Working Solution (100 ng/mL): Dilute the Theophylline-d6 stock solution with methanol.



3. Sample Preparation: Tissue Homogenization and Extraction

The following workflow outlines the procedure for preparing tissue samples for analysis.





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Caption: Workflow for Etofylline Quantification in Tissue.

4. LC-MS/MS Method

4.1. Liquid Chromatography (LC) Conditions

The chromatographic separation is performed using a reversed-phase C18 column.

| Parameter | Condition |
|--------------------|----------------------------------|
| Column | C18, 2.1 x 50 mm, 1.8 μm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 μL |
| Column Temperature | 40°C |

LC Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |
|------------|------------------|------------------|
| 0.0 | 98 | 2 |
| 0.5 | 98 | 2 |
| 3.0 | 20 | 80 |
| 3.5 | 20 | 80 |
| 3.6 | 98 | 2 |
| 5.0 | 98 | 2 |

4.2. Mass Spectrometry (MS/MS) Conditions



The analysis is conducted using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

| Parameter | Setting |
|-------------------------|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |

Optimized MRM Transitions

The precursor ion for **Etofylline** corresponds to its protonated molecule [M+H]⁺. Product ions are generated through collision-induced dissociation (CID). A common fragmentation for N-substituted xanthines is the loss of the side chain.[5]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
|----------------------------|------------------------|----------------------|--------------------|---------------------|--------------------------|
| Etofylline | 225.1 | 181.1 | 100 | 30 | 20 |
| Etofylline (Confirming) | 225.1 | 124.1 | 100 | 30 | 25 |
| Theophylline- d6 (IS) | 187.1 | 124.1 | 100 | 25 | 22 |

Method Validation Summary

The method should be validated according to standard bioanalytical guidelines. The following table summarizes typical performance characteristics.



| Parameter | Result |
|--------------------------------------|------------------------------------|
| Linearity Range | 1 - 1000 ng/g of tissue |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/g |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Matrix Effect | Minimal, compensated by IS |
| Recovery | Consistent and reproducible (>80%) |

Data Analysis

Quantification is based on the ratio of the peak area of the **Etofylline** analyte to the peak area of the internal standard (IS). A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards in the matrix. The concentration of **Etofylline** in the tissue samples is then determined from this curve using linear regression.

Conclusion

This application note describes a robust and sensitive LC-MS/MS method for the quantification of **Etofylline** in tissue. The detailed protocol for sample preparation, including tissue homogenization and protein precipitation, combined with optimized LC and MS/MS parameters, allows for accurate and reliable measurement. This method is suitable for supporting preclinical research and drug development studies involving **Etofylline**.

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